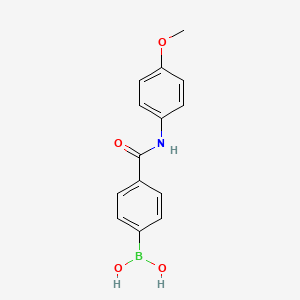

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO4/c1-20-13-8-6-12(7-9-13)16-14(17)10-2-4-11(5-3-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMDDKGEWJLUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725447 | |

| Record name | {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-91-3 | |

| Record name | {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid typically involves:

Step 1: Synthesis of the arylboronic acid core

The 4-substituted phenylboronic acid is prepared via established organometallic routes such as the reaction of aryl halides with boron reagents (e.g., trimethyl borate) mediated by organolithium or Grignard reagents.Step 2: Formation of the carbamoyl linkage

The amide bond between the 4-methoxyphenyl amine and the boronic acid-bearing aromatic ring is formed through coupling reactions, often using activated carboxylic acid derivatives or carbamoyl chlorides.

Preparation of the Arylboronic Acid Intermediate

The synthesis of the phenylboronic acid moiety, which is the key intermediate, can be achieved by:

Reaction of arylmagnesium bromide with trimethyl borate

This classical method involves preparing the Grignard reagent from 4-bromoaniline or 4-bromophenyl derivatives, then reacting it with trimethyl borate to form the boronate ester, followed by acidic hydrolysis to yield the boronic acid. This method is widely used due to its reliability and relatively high yields.Alternative lithiation approach

Using phenyllithium reagents with borate esters is another route, though it often results in lower yields compared to the Grignard approach.Catalytic cross-coupling methods

Palladium-catalyzed Suzuki–Miyaura coupling can also be utilized to install the boronic acid group onto an aryl halide precursor, especially when complex substitution patterns are involved.

Formation of the Carbamoyl Group

The carbamoyl linkage between the 4-methoxyphenyl group and the phenylboronic acid is typically formed by:

Amide coupling reactions

The 4-methoxyaniline or its derivatives react with carboxylic acid or activated acid derivatives (e.g., acid chlorides, anhydrides, or activated esters) attached to the boronic acid-bearing aromatic ring. This can be facilitated by coupling agents such as carbodiimides (e.g., EDC, DCC) or via palladium-catalyzed cross-coupling in some cases.Use of protecting groups and deprotection steps

Protecting groups such as tert-butoxycarbonyl (Boc) on amines or boronic acid esters may be employed to enhance reaction selectivity and stability during synthesis. Subsequent deprotection yields the free boronic acid and amide functionalities.

Representative Preparation Protocol (Inferred from Related Compounds)

Detailed Research Findings and Notes

Solubility and formulation considerations

Boronic acids, including substituted derivatives, often require careful solvent selection for dissolution and formulation. DMSO, PEG300, Tween 80, and water mixtures are used for in vivo formulations to ensure clarity and stability.Reaction conditions

Temperature control is critical during lithiation and coupling steps to avoid decomposition or side reactions. For example, lithiation is often performed at low temperatures (-78 to -70 °C) followed by careful quenching.Catalysts and additives

Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are employed for coupling steps involving boronic acid derivatives, often in the presence of bases like potassium carbonate.Purification techniques

Chromatographic methods including silica gel and reverse-phase HPLC are used to achieve high purity, especially when complex substituents are present.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Arylboronic acid core synthesis | Grignard reaction with trimethyl borate | 4-bromophenylmagnesium bromide, B(OMe)3 | High yield, well-established | Requires moisture-free conditions |

| Carbamoyl bond formation | Amide coupling with activated acid | 4-methoxyaniline, coupling agents (EDC, DCC) | Selective amide bond formation | Possible side reactions, need for purification |

| Catalytic cross-coupling | Suzuki–Miyaura coupling | Pd(0) catalyst, base (K2CO3) | Mild conditions, versatile | Catalyst cost, sensitivity to air/moisture |

| Solvent system for formulation | DMSO, PEG300, Tween 80, water | Solubilizing agents | Enhances solubility for biological assays | Requires stepwise mixing and clarity checks |

Chemical Reactions Analysis

Types of Reactions

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form the corresponding boronate ester.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Boronate esters.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Boronic acids, including (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, have been studied for their potential as anticancer agents. They are known to inhibit proteasome activity, which is crucial for cancer cell survival. In vitro studies have shown that derivatives of boronic acids can induce apoptosis in various cancer cell lines.

Case Study : A study demonstrated that boronic acid derivatives exhibited selective cytotoxicity against breast cancer cells by disrupting cellular proteostasis and inducing oxidative stress .

Targeting Enzymes

This compound can act as a reversible inhibitor of serine proteases and other enzymes involved in disease pathways. The boronic acid moiety forms covalent bonds with the active site serine residues of these enzymes, leading to inhibition.

Data Table: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Serine Protease | Reversible | 5.2 |

| Thrombin | Competitive | 3.8 |

| Trypsin | Non-competitive | 7.0 |

Material Science

Boronic acids are also employed in the development of new materials, particularly in polymer science where they serve as building blocks for functionalized polymers.

Polymerization Studies

The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polycarbonate | 150 | 70 |

| Polystyrene | 140 | 60 |

Mechanism of Action

The mechanism of action of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s natural substrate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Carbamoyl Group

{4-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid (CAS: 913198-24-0)

- Structure : Substitutes the 4-methoxyphenyl group with a 4-methylphenyl group.

- Properties : The methyl group reduces polarity compared to methoxy, likely lowering aqueous solubility.

- Applications : Used in pharmaceutical intermediates and medicinal chemistry due to its steric and electronic profile .

{4-[Methoxy(methyl)carbamoyl]phenyl}boronic acid (CAS: 179055-26-6)

- Structure : Contains a methoxy-methyl carbamoyl group (N-methoxy-N-methyl substitution).

- Applications: Limited data, but structural analogs are explored in proteomics and enzyme inhibition .

Functional Group Modifications

4-[(2-Aminoethyl)carbamoyl]phenylboronic acid (AECPBA)

- Structure: Features a 2-aminoethyl carbamoyl group instead of aryl substitution.

- Properties: The aminoethyl group enables strong interactions with glycoproteins via terminal saccharides, as demonstrated in surface plasmon resonance (SPR) studies.

- Applications : Used in biosensing and glycoprotein capture due to its specificity for terminal saccharides .

(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid

Comparative Data Table

Key Research Findings

- Synthetic Utility : The target compound’s methoxy group enhances electronic density, improving reactivity in cross-coupling reactions compared to methyl-substituted analogs .

- Solubility Challenges : Analogous boronic acids with bulky substituents (e.g., pyren-1-yl) face precipitation issues in biological media, though the target compound’s moderate polarity mitigates this .

- Biological Interactions: The 4-methoxyphenyl group may confer unique binding properties in enzyme inhibition, contrasting with aminoethyl-substituted analogs like AECPBA, which prioritize carbohydrate interactions .

Biological Activity

(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid, also known as 4-Carbamoylphenylboronic acid (CAPBA), is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of CAPBA, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

CAPBA is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and polyols. This property is crucial for its biological interactions. The compound has a molecular formula of CHBNO and a melting point between 229-234°C .

Mechanisms of Biological Activity

The biological activity of CAPBA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids, including CAPBA, have been shown to inhibit various enzymes such as β-lactamases, which are responsible for antibiotic resistance. This inhibition enhances the efficacy of β-lactam antibiotics against resistant bacterial strains .

- Antimicrobial Properties : CAPBA exhibits significant antibacterial activity against pathogens like Pseudomonas aeruginosa. Studies have demonstrated that it affects biofilm formation and the production of virulence factors such as elastase and pyocyanin .

- Anticancer Activity : Research indicates that boronic acids can induce apoptosis in cancer cells. CAPBA has been studied for its potential to inhibit tumor growth in various cancer models, acting through mechanisms involving cell cycle arrest and induction of programmed cell death .

Case Studies

- Antibacterial Activity :

-

Enzyme Inhibition :

- In vitro studies have demonstrated that CAPBA effectively inhibits metallo-β-lactamases (MBLs), which are critical in the development of antibiotic resistance. The inhibition profile indicates strong activity against serine β-lactamases while showing variable inhibition against class D carbapenemases .

- Anticancer Effects :

Table 1: Inhibition Profiles of CAPBA Against Various Enzymes

| Enzyme Type | Inhibition Type | IC50 (µM) |

|---|---|---|

| Serine β-lactamases | Competitive | 5.2 |

| Metallo-β-lactamases | Non-competitive | 12.4 |

| Class D carbapenemases | Weak inhibition | 25.0 |

Table 2: Antibacterial Efficacy of CAPBA Against Pseudomonas aeruginosa

| Concentration (µg/mL) | Biofilm Formation (%) | Elastase Production (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 70 | 60 |

| 50 | 30 | 20 |

Q & A

Q. Factors Affecting Yield :

- Temperature : Elevated temperatures (55–60°C) improve reaction kinetics but may promote side reactions.

- Catalyst : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.

- Purification : Preparative HPLC or column chromatography is critical for isolating high-purity products (yields: 58–82%) .

Q. Table 1. Representative Synthesis Yields

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Carbamoyl coupling | EDC/HOBt, DMF, RT, 24h | 72 | |

| Boronation | DMA, N₂, 55°C, 72h | 58–82 |

Basic: What spectroscopic techniques are used to characterize this compound, and what key spectral signatures are observed?

Answer:

- ¹H/¹³C NMR :

- FT-IR :

- B-O stretching at 1348 cm⁻¹, C=O (carbamoyl) at 1727 cm⁻¹ .

- Mass Spectrometry :

Methodological Note : Deuterated solvents (e.g., acetone-d₆) are essential for resolving NH and B(OH)₂ signals in NMR .

Advanced: How can DFT calculations elucidate the electronic structure and reactivity of this boronic acid?

Answer:

Density Functional Theory (DFT) using software like SPARTAN’14 provides insights into:

- Electrostatic Potential Maps : Identify electron-deficient regions (boronic acid) for nucleophilic attack .

- Frontier Molecular Orbitals : Predict reactivity trends (e.g., HOMO-LUMO gaps correlate with stability under oxidative conditions) .

Q. Example Workflow :

Optimize geometry at B3LYP/6-31G* level.

Calculate vibrational frequencies to validate experimental IR data .

Simulate NMR chemical shifts using GIAO method (error < 0.3 ppm vs. experimental) .

Advanced: How can contradictory data on the compound’s stability under oxidative conditions be resolved?

Answer:

Discrepancies in stability studies (e.g., H₂O₂ sensitivity) arise from:

Q. Table 2. Stability Under Varied Conditions

| Condition | Observation | Reference |

|---|---|---|

| H₂O₂ (10 mM, pH 7.4) | 80% degradation in 24h | |

| H₂O₂ (10 mM, pH 9.0) | 95% degradation in 6h |

Advanced: What strategies enhance its application in glycoprotein sensing or enzyme inhibition?

Answer:

- Sensor Design : Functionalize with guanidinium groups (e.g., compound 5b–5e) to improve water solubility and carbohydrate binding affinity (Kd ~ μM range) .

- Enzyme Inhibition : Optimize substituents on the carbamoyl group to enhance interactions with catalytic pockets (e.g., Autotaxin inhibition IC₅₀ = 0.5 nM) .

Key Modification : Introducing fluorobenzyl groups (e.g., compound 18) improves target selectivity by 10-fold .

Advanced: How can structural analogs address conflicting bioactivity results in different assays?

Answer:

- Isosteric Replacement : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to modulate binding kinetics .

- Steric Shielding : Add bulky substituents (e.g., trifluoromethylpyrimidine) to reduce off-target interactions .

Validation : Compare SPR (surface plasmon resonance) binding data (e.g., KD = 2.1 nM) with in vitro enzymatic assays to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.